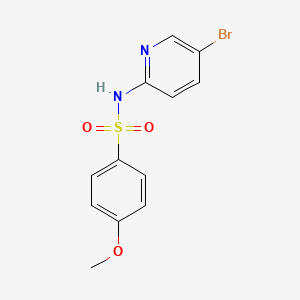![molecular formula C16H17NO5 B4278266 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid, also known as Bicyclic Ketone or BK, is a chemical compound that has been studied for its potential use in scientific research. BK is a bicyclic ketone derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BK is not fully understood, but it is thought to involve the inhibition of protein synthesis. BK has been shown to inhibit the activity of ribosomes, the cellular machinery responsible for protein synthesis. This inhibition leads to the accumulation of incomplete proteins, which can lead to cell death.
Biochemical and Physiological Effects:
BK has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BK has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, BK has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BK in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell death. Additionally, BK has been shown to have anti-inflammatory effects, which could be useful for studying the mechanisms of inflammation. One limitation of using BK in lab experiments is its potential toxicity. BK has been shown to be toxic to some normal cells, so caution should be used when working with this compound.
Zukünftige Richtungen
There are several future directions for research on BK. One area of research could be to further investigate the mechanisms of action of BK. Additionally, BK could be studied for its potential use in combination with other anti-cancer agents. Finally, BK could be studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
BK has been studied for its potential use in a variety of scientific research applications. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. BK has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-15(13-8-1-2-9(5-8)14(13)16(19)20)17-10-3-4-11-12(6-10)22-7-21-11/h3-4,6,8-9,13-14H,1-2,5,7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLHSHSJOVYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278196.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)
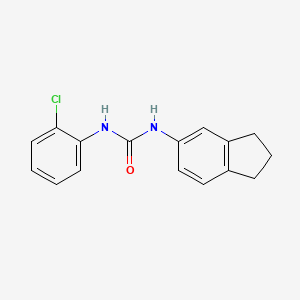
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
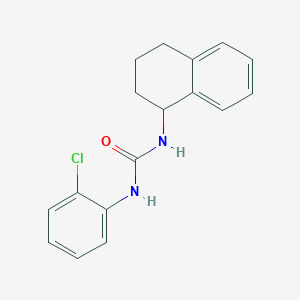
![N-1-naphthylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B4278219.png)
![N-(2-chlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4278221.png)
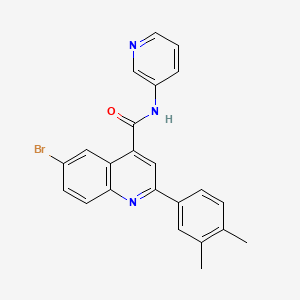
![N-[4-(acetylamino)phenyl]-6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4278235.png)
![2-{4-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4278249.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4278257.png)
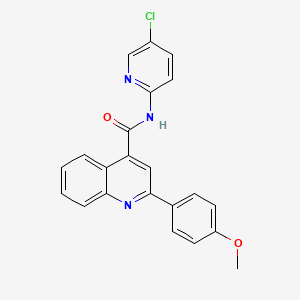
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B4278260.png)
